N-benzyl-6,7-dimethoxyquinazolin-4-amine

Anticancer Kinase Inhibition Quinazoline

N-Benzyl-6,7-dimethoxyquinazolin-4-amine (CAS 21561-11-5) is a 4-benzylamino quinazoline with a 6,7-dimethoxy substitution pattern, critical for ATP-competitive kinase inhibition studies. Unlike aniline-based inhibitors (e.g., gefitinib), its benzylamino tail offers a distinct pharmacophore for probing the kinase hinge region and hydrophobic back pocket. Ideal for SAR exploration, negative control assays, and co-crystallization studies. Verify batch-specific purity and storage conditions prior to procurement.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 21561-11-5
Cat. No. B3116308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6,7-dimethoxyquinazolin-4-amine
CAS21561-11-5
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC
InChIInChI=1S/C17H17N3O2/c1-21-15-8-13-14(9-16(15)22-2)19-11-20-17(13)18-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,19,20)
InChIKeyFVWVAEZYXLGVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6,7-dimethoxyquinazolin-4-amine (CAS 21561-11-5) for Research and Procurement: A Quinazoline Kinase Inhibitor Scaffold


N-Benzyl-6,7-dimethoxyquinazolin-4-amine (CAS 21561-11-5) is a small molecule belonging to the 4-anilinoquinazoline class of compounds [1]. This class is extensively studied for its ability to act as ATP-competitive inhibitors of various tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) family [2]. The core structure features a 6,7-dimethoxy substitution pattern on the quinazoline ring, a motif recognized for enhancing kinase inhibitory activity compared to non-substituted or mono-substituted analogs . The benzylamine moiety at the 4-position distinguishes it from aniline-based inhibitors like gefitinib and erlotinib, potentially offering a distinct binding mode or selectivity profile [3].

Why N-Benzyl-6,7-dimethoxyquinazolin-4-amine Cannot Be Replaced by Simple Analogs for Research Procurement


Substituting N-Benzyl-6,7-dimethoxyquinazolin-4-amine (CAS 21561-11-5) with other 4-anilinoquinazolines like gefitinib or erlotinib, or even with closely related 4-benzylamino derivatives, is not scientifically valid without direct comparative data. Even subtle structural variations in this class can lead to significant, non-linear shifts in kinase selectivity, cellular potency, and off-target profiles [1]. For instance, the replacement of a benzyl group with an aniline moiety, as seen in many approved drugs, dramatically alters the molecule's interaction with the EGFR kinase domain's hydrophobic pocket [2]. Furthermore, the 6,7-dimethoxy pattern is critical for activity [3]; however, its effect in combination with a specific 4-benzylamino substituent on this compound has not been fully elucidated compared to the well-characterized 4-anilino counterparts. Therefore, assuming functional equivalence based on class membership alone risks introducing uncontrolled variables into research assays, compromising experimental reproducibility and the validity of conclusions drawn.

Quantitative Differentiation Guide for N-Benzyl-6,7-dimethoxyquinazolin-4-amine


Comparative Antiproliferative Activity Against Cancer Cell Lines

N-benzyl-6,7-dimethoxyquinazolin-4-amine was evaluated as part of a series of 4-substituted quinazolines for its ability to inhibit EGFR tyrosine kinase activity. While specific IC50 values for this compound were not found in isolated enzyme assays, studies on related 6,7-dimethoxy derivatives demonstrate that this substitution pattern is crucial for potent inhibition . In a separate study, a closely related analog, 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline, showed activity against renal cancer UO-31 and breast cancer T-47D cell lines, while this compound's specific benzylamino substitution may confer a different activity profile [1]. Direct, quantitative, head-to-head comparison data with a specific comparator (e.g., gefitinib) in identical cellular assays is currently not available in the public domain for this precise compound.

Anticancer Kinase Inhibition Quinazoline

Structural Basis for Differentiation: 4-Benzylamino vs. 4-Anilino Substitution

The primary structural differentiator of N-benzyl-6,7-dimethoxyquinazolin-4-amine is its 4-benzylamino group, replacing the 4-anilino group found in clinically advanced compounds like gefitinib and erlotinib [1]. This substitution introduces a methylene spacer between the quinazoline core and the phenyl ring, increasing conformational flexibility. This contrasts with the more rigid, conjugated system of 4-anilinoquinazolines. In silico docking studies on similar kinase inhibitors suggest this flexibility can alter the binding pose within the ATP-binding pocket, potentially affecting the interaction with the gatekeeper residue (Thr790 in EGFR) and influencing inhibitor selectivity [2]. The target compound's exact binding affinity and selectivity profile for different kinases compared to 4-anilinoquinazolines have not been reported in a quantitative manner, making this a key area for experimental exploration.

Medicinal Chemistry SAR Drug Design

Comparative Data on Related 6,7-Dimethoxyquinazoline Scaffold

A study on a series of 6,7-dimethoxyquinazoline derivatives provides context for the importance of the core scaffold [1]. The most potent derivative in that series, compound 7c, exhibited IC50 values of 0.7 and 1.7 μM against HCT116p53+/+ and HCT116p53-/- colon cancer cells, respectively [1]. This demonstrates the cytotoxic potential inherent to the 6,7-dimethoxyquinazoline core. However, N-benzyl-6,7-dimethoxyquinazolin-4-amine was not included in this study. This class-level evidence supports the rationale for investigating this compound, but it does not provide a direct quantitative benchmark for its own potency. The data emphasizes that potency is highly dependent on the specific substitution at the 4-position, reinforcing that the benzylamino group will confer a unique activity profile.

Cytotoxicity Colon Cancer Structure-Activity Relationship

Primary Research Applications for N-Benzyl-6,7-dimethoxyquinazolin-4-amine


Structure-Activity Relationship (SAR) Studies for Novel Kinase Inhibitors

This compound is an ideal tool for exploring the SAR of 4-substituted quinazolines . Its 4-benzylamino group offers a distinct pharmacophore compared to the 4-anilino group in erlotinib and gefitinib. Researchers can use this compound as a 'negative control' or a starting point for designing inhibitors with improved selectivity or novel binding modes to overcome known resistance mutations, as highlighted by the structural differentiation discussed in Section 3 [1].

In Vitro Profiling Against Panels of Kinases and Cancer Cell Lines

Given the established cytotoxicity of the 6,7-dimethoxyquinazoline scaffold against colon and ovarian cancer cell lines [2], this compound is suitable for inclusion in broad in vitro profiling panels. Its unique structure makes it a candidate for uncovering unanticipated kinase targets or for demonstrating differential sensitivity across a diverse panel of cancer cell lines, particularly those where aniline-based quinazolines show limited efficacy.

Crystallography and Biophysical Studies of Kinase-Ligand Interactions

The structural differentiation of N-benzyl-6,7-dimethoxyquinazolin-4-amine makes it a valuable ligand for co-crystallization studies with kinase domains (e.g., EGFR, ErbB-2) [1]. Elucidating its precise binding mode can provide crucial insights into how the flexible benzylamino tail interacts with the kinase hinge region and hydrophobic back pocket, informing rational drug design and the development of next-generation inhibitors.

Quote Request

Request a Quote for N-benzyl-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.